

Application Note: Quantification of Fedovapagon in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Fedovapagon

Cat. No.: B1672327

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Abstract

This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Fedovapagon** in human plasma. As no specific validated method has been publicly detailed, this protocol is based on established bioanalytical principles for small molecules and is intended to provide a robust starting point for researchers, scientists, and drug development professionals. The method described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring. All experimental parameters are provided, along with representative validation data.

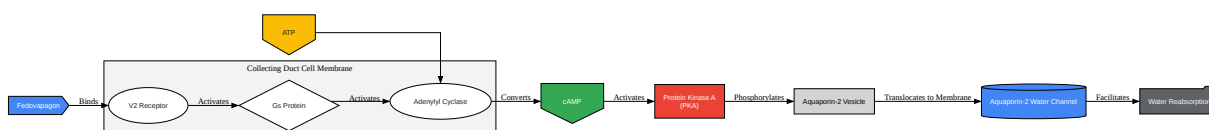
Introduction

Fedovapagon (VA106483) is a selective, orally active vasopressin V2 receptor (V2R) agonist that has been investigated for the treatment of nocturia.[1][2][3] The activation of V2 receptors in the kidney by vasopressin or its agonists leads to a reduction in urine output.[2][4] Given its clinical development, a sensitive and reliable bioanalytical method for the quantification of **Fedovapagon** in plasma is essential for pharmacokinetic and pharmacodynamic assessments.

This document outlines a proposed LC-MS/MS method for the determination of **Fedovapagon** in human plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation, and detection by tandem mass spectrometry. The methodologies are consistent with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Signaling Pathway of Fedovapagon

Fedovapagon acts as an agonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor. The binding of **Fedovapagon** to V2R activates a signaling cascade that ultimately leads to water reabsorption in the kidneys. A simplified representation of this pathway is illustrated below.



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Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocol

This protocol is a representative procedure for the analysis of **Fedovapagon** in human plasma.

Materials and Reagents

- **Fedovapagon** reference standard
- Stable isotope-labeled internal standard (IS), e.g., **Fedovapagon-d4**
- LC-MS grade acetonitrile, methanol, and water
- Formic acid

- Human plasma (with K2EDTA as anticoagulant)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is proposed for its simplicity and efficiency.

- Allow plasma samples to thaw at room temperature.
- Vortex the samples to ensure homogeneity.
- To 100 μ L of plasma, add 20 μ L of the internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase A/B (50:50 v/v).
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

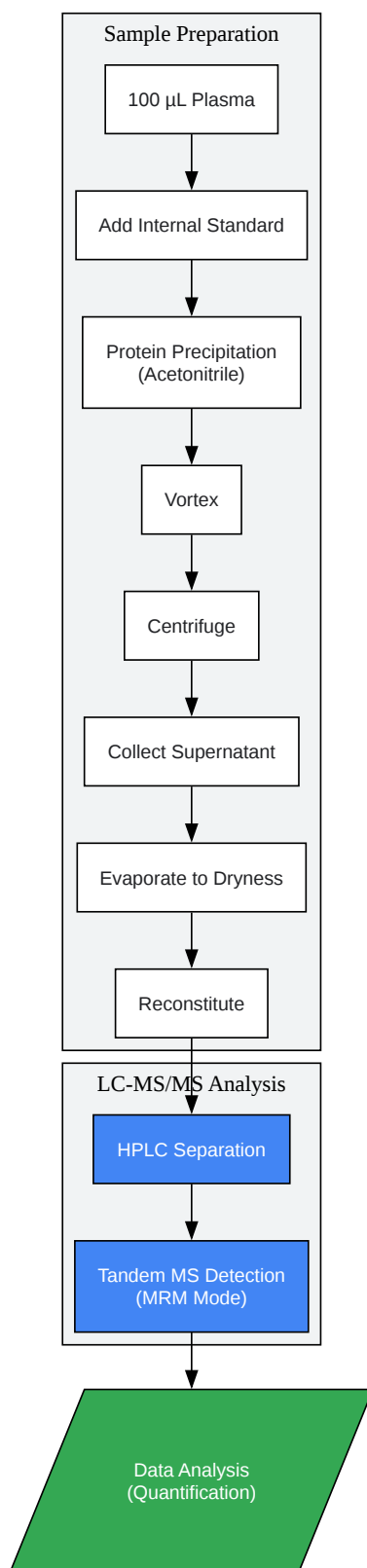
- Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90% to 20% B
 - 3.1-4.0 min: 20% B (re-equilibration)

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: Medium
- MRM Transitions (Hypothetical):
 - **Fedovapagon**: Q1 m/z $[M+H]^+$ \rightarrow Q3 m/z [product ion]
 - **Fedovapagon-d4 (IS)**: Q1 m/z $[M+H]^+$ \rightarrow Q3 m/z [product ion]

Representative Workflow Diagram



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Caption: Proposed bioanalytical workflow for **Fedovapagon**.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the proposed method, in line with regulatory guidelines for bioanalytical method validation.

Parameter	Representative Value
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (%Bias)	± 15%
Inter-day Accuracy (%Bias)	± 15%
Recovery	> 85%
Matrix Effect	Minimal

Discussion

The proposed LC-MS/MS method offers a framework for the sensitive and selective quantification of **Fedovapagon** in human plasma. The use of a stable isotope-labeled internal standard is recommended to compensate for any variability during sample processing and instrumental analysis. Protein precipitation is a straightforward and effective technique for sample cleanup in this context. The chromatographic and mass spectrometric parameters should be optimized to achieve the desired sensitivity, selectivity, and run time.

Method validation should be performed according to current regulatory guidelines to ensure the reliability of the data for clinical and preclinical studies. This includes the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.

Conclusion

This application note details a representative LC-MS/MS method for the quantification of **Fedovapagon** in human plasma. The protocol provides a solid foundation for researchers to develop and validate a robust bioanalytical assay for use in pharmacokinetic studies and other clinical applications.

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